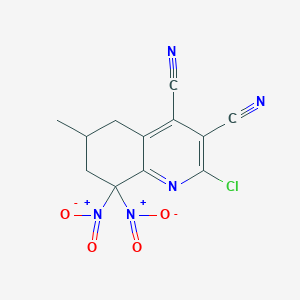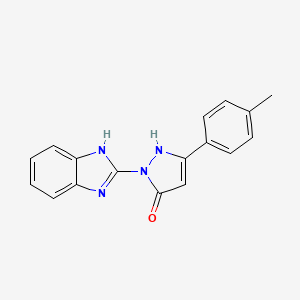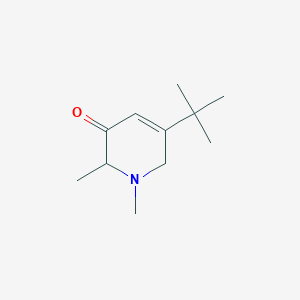![molecular formula C30H26ClN3OS B14942689 4-(4-Chlorophenyl)-1-(4-methoxyphenyl)-N~2~-phenyl-5,6,7,8-tetrahydro-2A,4A-diazacyclopenta[CD]azulene-2-carbothioamide](/img/structure/B14942689.png)
4-(4-Chlorophenyl)-1-(4-methoxyphenyl)-N~2~-phenyl-5,6,7,8-tetrahydro-2A,4A-diazacyclopenta[CD]azulene-2-carbothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Chlorophenyl)-1-(4-methoxyphenyl)-N~2~-phenyl-5,6,7,8-tetrahydro-2A,4A-diazacyclopenta[CD]azulene-2-carbothioamide is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
The synthesis of 4-(4-Chlorophenyl)-1-(4-methoxyphenyl)-N~2~-phenyl-5,6,7,8-tetrahydro-2A,4A-diazacyclopenta[CD]azulene-2-carbothioamide involves several steps. The synthetic route typically starts with the preparation of the core diazacyclopenta[CD]azulene structure, followed by the introduction of the chlorophenyl, methoxyphenyl, and phenyl groups. The reaction conditions often involve the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve scaling up these reactions and optimizing conditions to maximize efficiency and cost-effectiveness .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like chlorine. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of corresponding ketones or carboxylic acids, while substitution reactions can introduce different functional groups into the molecule .
Scientific Research Applications
4-(4-Chlorophenyl)-1-(4-methoxyphenyl)-N~2~-phenyl-5,6,7,8-tetrahydro-2A,4A-diazacyclopenta[CD]azulene-2-carbothioamide has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it may be studied for its potential biological activity, including its interactions with various enzymes and receptors. In medicine, researchers are exploring its potential as a therapeutic agent for treating various diseases. Additionally, it may have industrial applications in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can lead to changes in the activity of these targets, resulting in various biological effects. The pathways involved may include signal transduction pathways, metabolic pathways, or other cellular processes. Understanding the mechanism of action is crucial for determining the potential therapeutic applications of this compound .
Comparison with Similar Compounds
When compared to similar compounds, 4-(4-Chlorophenyl)-1-(4-methoxyphenyl)-N~2~-phenyl-5,6,7,8-tetrahydro-2A,4A-diazacyclopenta[CD]azulene-2-carbothioamide stands out due to its unique combination of functional groups and structural features. Similar compounds include 4-methoxyphenylacetic acid, 4-chlorophenylacetic acid, and N-(4-methoxyphenyl)-N’-(4-chlorophenyl)formamidine.
Properties
Molecular Formula |
C30H26ClN3OS |
|---|---|
Molecular Weight |
512.1 g/mol |
IUPAC Name |
2-(4-chlorophenyl)-6-(4-methoxyphenyl)-N-phenyl-1,4-diazatricyclo[5.4.1.04,12]dodeca-2,5,7(12)-triene-5-carbothioamide |
InChI |
InChI=1S/C30H26ClN3OS/c1-35-24-16-12-21(13-17-24)27-25-9-5-6-18-33-26(20-10-14-22(31)15-11-20)19-34(30(25)33)28(27)29(36)32-23-7-3-2-4-8-23/h2-4,7-8,10-17,19H,5-6,9,18H2,1H3,(H,32,36) |
InChI Key |
WFXGVUHYGBBGPU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(N3C=C(N4C3=C2CCCC4)C5=CC=C(C=C5)Cl)C(=S)NC6=CC=CC=C6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[1'-(4-Fluorobenzoyl)-4,4'-bipiperidin-1-YL]-1-phenyl-2,5-pyrrolidinedione](/img/structure/B14942610.png)
![methyl 5-{(2R,3S,4R)-3-chloro-4-[(methoxycarbonyl)amino]tetrahydrothiophen-2-yl}pentanoate](/img/structure/B14942611.png)
![7-(4-hydroxyphenyl)-5-methyl-N-(2-methylphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B14942613.png)
![4-[1-(4-fluorophenyl)ethyl]-5-(pyrazin-2-yl)-4H-1,2,4-triazole-3-thiol](/img/structure/B14942614.png)

![(4E)-5-(3-Hydroxyphenyl)-1-(4-hydroxyphenyl)-4-{1-[(4-methylphenyl)amino]ethylidene}pyrrolidine-2,3-dione](/img/structure/B14942628.png)
![10-amino-N-(2-methylphenyl)-2-oxo-2,3,4,10-tetrahydropyrimido[1,2-a]benzimidazole-4-carboxamide](/img/structure/B14942636.png)
![6-(1,3-dimethyl-1H-pyrazol-5-yl)-3-[2-(trifluoromethoxy)benzyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14942658.png)

![1-(4-Chlorophenyl)-N~2~-(2-methylphenyl)-4-phenyl-5,6,7,8-tetrahydro-2A,4A-diazacyclopenta[CD]azulene-2-carbothioamide](/img/structure/B14942667.png)
![N-(5-chloro-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)benzamide](/img/structure/B14942670.png)
![8-morpholin-4-yl-11-thia-9,14,15,16-tetrazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),14-pentaene-13-thione](/img/structure/B14942675.png)
![2-Ethyl-7-(4-hydroxy-3-methoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B14942687.png)
